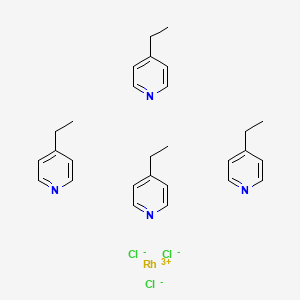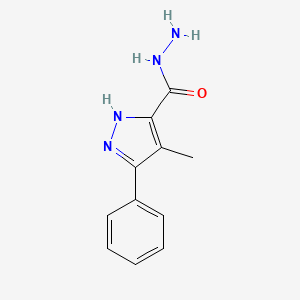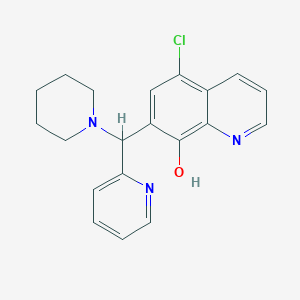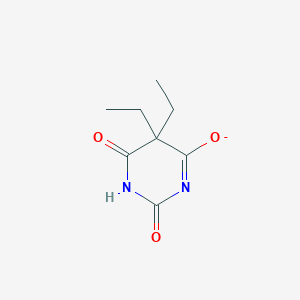![molecular formula C18H21N3O6S3 B1225808 2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B1225808.png)
2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group. Al-6629 has been studied for its potential use as a carbonic anhydrase inhibitor, which could have applications in the treatment of conditions such as glaucoma .
Preparation Methods
The synthesis of Al-6629 involves multiple steps, starting with the preparation of the thieno[3,2-E]-1,2-thiazine core. This core is then functionalized with a sulfonamide group, a methoxyphenyl group, and a morpholinyl group. The specific reaction conditions and reagents used in each step can vary, but common methods include the use of sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
Al-6629 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
Al-6629 exerts its effects by inhibiting the enzyme carbonic anhydrase. This enzyme is involved in the regulation of fluid secretion and pH balance in various tissues. By binding to the active site of carbonic anhydrase, Al-6629 prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can reduce fluid secretion in the eye, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
Al-6629 is similar to other carbonic anhydrase inhibitors, such as acetazolamide and dorzolamide. it has unique structural features, such as the thieno[3,2-E]-1,2-thiazine core and the combination of methoxyphenyl and morpholinyl groups, which may contribute to its specific binding affinity and selectivity for different carbonic anhydrase isozymes . Other similar compounds include:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
Dorzolamide: Another carbonic anhydrase inhibitor used in ophthalmology.
Brinzolamide: A carbonic anhydrase inhibitor with a different chemical structure but similar therapeutic applications.
Properties
Molecular Formula |
C18H21N3O6S3 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C18H21N3O6S3/c1-26-16-4-2-3-14(11-16)21-15(12-20-5-7-27-8-6-20)9-13-10-17(29(19,22)23)28-18(13)30(21,24)25/h2-4,9-11H,5-8,12H2,1H3,(H2,19,22,23) |
InChI Key |
XSUAVPPTKHUTDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N)CN4CCOCC4 |
Synonyms |
2-(3-methoxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno(3.2-e)-1,2-thiazine-6-sulfonamide 1,1-dioxide AL 6629 AL-6629 AL6629 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester](/img/structure/B1225736.png)
![N-[3-(diethylamino)propyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B1225737.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B1225740.png)


![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
